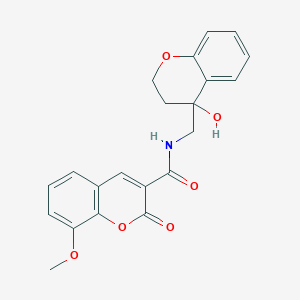

![molecular formula C21H10BrCl2F6N3S B2482274 3-Bromo-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]indole CAS No. 337920-33-9](/img/structure/B2482274.png)

3-Bromo-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

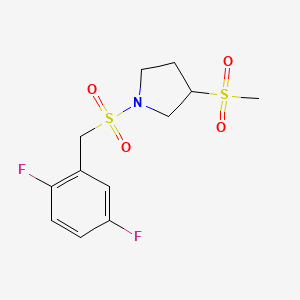

The compound of interest is a multifaceted molecule that has garnered attention in the field of organic chemistry due to its unique structural features and potential applications in various domains, including material science and pharmaceutical research. Its structure comprises multiple functional groups, including bromo, chloro, and trifluoromethyl groups attached to a pyridinyl and an indole core, which contribute to its reactivity and physical properties.

Synthesis Analysis

The synthesis of related indole derivatives often involves halocyclization, as demonstrated by Rybakova, Kim, and Sharutin (2016), where bromination and iodination strategies were employed to synthesize halomethyl indolium halides with confirmed structures via NMR and X-ray analysis (Rybakova et al., 2016). Furthermore, the synthesis process may involve the use of nucleophilic substitution reactions, cyclization, and bromination steps, as explored in the creation of various indole and pyrazole derivatives that serve as key intermediates or related compounds in organic synthesis (Niu Wen-bo, 2011).

Molecular Structure Analysis

Indole derivatives often exhibit complex molecular structures characterized by various intramolecular and intermolecular interactions. For instance, the study of crystal structure and hydrogen bonding of 3-trifluoroacetyloxime substituted 7-acetamido-2-aryl-5-bromoindoles by Mphahlele (2018) elucidates the significance of hydrogen bonding networks and π-stacking in determining the molecular conformation and stability of such compounds (Mphahlele, 2018).

Chemical Reactions and Properties

The reactivity of indole derivatives towards various chemical reactions, including halocyclization and C-H functionalization, is crucial for their functionalization and application. For example, palladium-catalyzed direct C-H sulfonylation of indoles with sulfur dioxide insertion has been reported, showcasing the chemical versatility of indole compounds in undergoing sulfonylation reactions under mild conditions (Tong Liu et al., 2017).

Applications De Recherche Scientifique

Functionalization of Chloro-, Bromo-, and Iodo(trifluoromethyl)pyridines

- Research on regioexhaustive functionalization of similar compounds like 3-chloro-2-(trifluoromethyl)pyridine and 2-bromo-6-(trifluoromethyl)pyridine has led to the production of various carboxylic acids, highlighting the potential for diverse chemical modifications of such compounds (Cottet et al., 2004).

Crystal Structure and Hydrogen Bonding

- Studies on similar molecules, like 3-trifluoroacetyloxime substituted 7-acetamido-2-aryl-5-bromoindoles, have provided insights into the molecular structure and the presence of hydrogen bonding networks, essential for understanding the chemical behavior of these compounds (Mphahlele, 2018).

Formation of Imidazo and Pyrido Indole Rings

- Research on the formation of imidazo and pyrido indole rings in similar compounds shows the potential for synthesizing complex heterocyclic structures, which could be valuable in pharmaceutical and material science applications (Molina et al., 1998).

Halocyclization Studies

- Investigations into halocyclization of compounds like 3-{[2-methyl(bromo)prop-2-en-1-yl]-sulfanyl}-5H-[1,2,4]triazino[5,6-b]indoles provide insights into the synthesis of halogenated indoles, a key aspect in the functionalization of similar complex molecules (Rybakova et al., 2016).

Propriétés

IUPAC Name |

3-bromo-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H10BrCl2F6N3S/c22-17-12-3-1-2-4-15(12)33(18-13(23)5-10(7-31-18)20(25,26)27)16(17)9-34-19-14(24)6-11(8-32-19)21(28,29)30/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUSKSXRNRGFCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2C3=C(C=C(C=N3)C(F)(F)F)Cl)CSC4=C(C=C(C=N4)C(F)(F)F)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H10BrCl2F6N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Chlorophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2482196.png)

![(E)-1-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)naphthalen-2-ol](/img/structure/B2482200.png)

![2-chloro-6-fluoro-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzamide](/img/structure/B2482204.png)

![benzyl 4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2482212.png)